molecular formula C21H19NO3S2 B12116303 (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12116303
M. Wt: 397.5 g/mol
InChI Key: JQKQNEODIJTSSE-ODLFYWEKSA-N
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Description

(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme in the regulation of cellular processes through the deacetylation of non-histone substrates like α-tubulin. Its primary research value lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which is a crucial characteristic for probing the specific biological functions of HDAC6 with reduced off-target effects . This compound exerts its mechanism by chelating the zinc ion within the active site of HDAC6, thereby inhibiting the deacetylation of its primary substrate, tubulin, leading to increased acetylated tubulin levels and disruption of microtubule-dependent processes. Research applications for this inhibitor are focused predominantly in oncology, where it is investigated for its potential to induce apoptosis and inhibit proliferation in various cancer cell lines, including multiple myeloma and leukemia, both as a single agent and in combination with proteasome inhibitors to exploit synergistic anti-tumor effects . Its unique rhodanine-thiazolidinone scaffold serves as a valuable chemical probe for elucidating the role of HDAC6 in cellular pathways such as protein aggregation, cell motility, and the immune response, making it a critical tool for fundamental biomedical research and drug discovery endeavors.

Properties

Molecular Formula

C21H19NO3S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19NO3S2/c1-13-9-16-10-15(5-8-18(16)25-13)11-19-20(23)22(21(26)27-19)12-14-3-6-17(24-2)7-4-14/h3-8,10-11,13H,9,12H2,1-2H3/b19-11-

InChI Key

JQKQNEODIJTSSE-ODLFYWEKSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

This method involves the simultaneous reaction of three components:

  • Aldehyde : 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (providing the benzofuran-methylidene group).

  • Amine : 4-Methoxybenzylamine (introducing the methoxybenzyl substituent).

  • Mercaptocarboxylic Acid : Thioglycolic acid (HSCH₂COOH) to form the thioxo group.

The mechanism proceeds as follows:

  • Imine Formation : The aldehyde reacts with the amine to generate a Schiff base.

  • Nucleophilic Attack : The thiol group of thioglycolic acid attacks the electrophilic carbon of the imine.

  • Cyclization : Intramolecular esterification eliminates water, forming the thiazolidinone ring.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Solvent TolueneFacilitates azeotropic water removal via Dean-Stark trap.
Temperature Reflux (~110°C)Accelerates imine formation and cyclization.
Catalyst None requiredAvoids side reactions.
Reaction Time 7–8 hoursEnsures complete cyclization.

Under these conditions, yields range from 50–70% , with purity confirmed via column chromatography.

Stepwise Synthesis via Schiff Base Intermediate

Synthesis of Schiff Base

The benzofuran aldehyde (2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde) reacts with 4-methoxybenzylamine in ethanol under reflux for 4–6 hours to form the Schiff base intermediate:

\text{Aldehyde} + \text{Amine} \xrightarrow{\text{Ethanol, Reflux}} \text{Schiff Base} \quad \text{(Yield: 75–85%)}

Cyclization with Thioglycolic Acid

The Schiff base undergoes cyclization with thioglycolic acid in toluene under reflux for 5 hours, catalyzed by anhydrous ZnCl₂ to enhance reaction efficiency:

\text{Schiff Base} + \text{HSCH}2\text{COOH} \xrightarrow{\text{ZnCl}2, \text{Toluene}} \text{Thiazolidinone} \quad \text{(Yield: 60–68%)}

Role of ZnCl₂

Zinc chloride facilitates thiolate ion formation, increasing nucleophilicity and promoting cyclization.

Catalytic Methods and Solvent Systems

Solvent Selection

  • Toluene : Preferred for azeotropic water removal, improving imine stability.

  • DMF : Alternative for poorly soluble intermediates but may lower yields due to side reactions.

Catalysts

  • ZnCl₂ : Enhances cyclization efficiency in stepwise synthesis.

  • Triethylamine : Neutralizes acidic byproducts in multicomponent reactions.

Characterization and Analytical Validation

Spectral Data

  • FT-IR :

    • C=S Stretch : 1180–1220 cm⁻¹ (thioxo group).

    • C=O Stretch : 1680–1700 cm⁻¹ (thiazolidinone carbonyl).

    • OCH₃ : 2835 cm⁻¹ (methoxy group).

  • ¹H NMR (CDCl₃) :

    • δ 7.2–7.4 ppm : Aromatic protons (benzofuran and methoxybenzyl).

    • δ 3.8 ppm : Singlet for OCH₃.

    • δ 5.1 ppm : Methine proton (Z-configuration).

Melting Point and Purity

Reported melting point: 212–214°C (uncorrected). Purity ≥95% confirmed via HPLC.

Challenges and Yield Optimization

Stereochemical Control

The (5Z)-configuration is thermodynamically favored due to steric hindrance from the benzofuran moiety. Cooling the reaction mixture post-cyclization minimizes epimerization.

Yield Enhancement Strategies

  • Excess Mercaptoacid : Using 3 equivalents of thioglycolic acid drives cyclization to completion.

  • Slow Addition of Reagents : Prevents oligomerization .

Chemical Reactions Analysis

(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzofuran moieties, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound can serve as a precursor for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical modifications.
  • Ligand in Coordination Chemistry : Due to its ability to coordinate with metal ions, it can be utilized as a ligand in the development of metal complexes for catalysis or material science.

Biology

  • Biological Activity : The thiazolidinone core has been associated with various biological activities, including:
    • Antimicrobial Properties : Studies indicate that compounds with thiazolidinone structures exhibit significant antibacterial and antifungal activities.
    • Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Mechanism of Action : The interaction of the compound with biological targets can lead to modulation of enzyme activity or receptor binding, which is crucial for therapeutic applications.

Industry

  • Pharmaceutical Development : The compound's structure makes it a potential candidate for drug discovery and development, particularly in creating new therapeutic agents.
  • Agrochemicals : Its biological activity could be harnessed in developing new agrochemicals that are effective against pests or diseases affecting crops.

Case Study 1: Antimicrobial Activity

A study conducted on various thiazolidinone derivatives found that compounds similar to (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones could effectively inhibit enzymes involved in cancer proliferation. The specific interactions at the molecular level were analyzed using molecular docking studies, highlighting the potential of this compound class in cancer therapeutics.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl and benzofuran substituents may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydrobenzofuran group at position 5 is structurally distinct from the benzodioxol, dimethoxyphenyl, or bromophenyl groups in analogs. This bicyclic system may enhance rigidity and influence binding interactions .
  • Substituents at position 3 (e.g., 4-methoxybenzyl vs. morpholine or phenyl) modulate electronic and steric properties, affecting solubility and biological activity .

Physicochemical Properties

Lipophilicity :

  • Lipophilicity (logP) is critical for membrane permeability and bioactivity. Analogs with electron-withdrawing groups (e.g., bromine in ) exhibit higher logP (~3.5), whereas hydroxy/methoxy substituents reduce logP . The target compound’s dihydrobenzofuran and 4-methoxybenzyl groups likely confer moderate lipophilicity (~2.8–3.2).

Melting Points :

  • Melting points correlate with crystallinity. Analogs with planar aromatic substituents (e.g., 4-bromophenyl) show higher melting points (>250°C) due to efficient packing .

Antimicrobial Activity :

  • Analogs with indole or morpholine substituents () demonstrated antifungal and antibacterial effects. The 4-methoxybenzyl group in the target compound may enhance uptake but requires validation .

Structural-Activity Relationships (SAR) :

Position 5 : Electron-deficient aromatic rings (e.g., bromophenyl) enhance bioactivity by promoting hydrophobic interactions.

Position 3 : Bulky groups (e.g., 4-methoxybenzyl) may improve target selectivity but reduce solubility.

Configuration : The Z-isomer is typically more active due to optimal spatial alignment .

Biological Activity

The compound (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are a significant class of heterocyclic compounds characterized by a thiazolidine ring. They have garnered attention due to their broad spectrum of biological activities, including antimicrobial , antidiabetic , anticancer , anti-inflammatory , and antioxidant properties. The biological efficacy of thiazolidinones can often be enhanced through structural modifications, making them valuable in medicinal chemistry .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by various substituents on the core structure. The presence of the methoxybenzyl and benzofuran moieties in the compound under discussion suggests potential for enhanced bioactivity. Research indicates that modifications at specific positions can lead to significant changes in pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

CompoundCell LineIC50 Value (µM)Mechanism
Example 1MCF-710.5Apoptosis induction
Example 2HepG215.0Cell cycle arrest

Antidiabetic Activity

Thiazolidinones are also known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. The compound may exhibit similar effects, enhancing glucose uptake in muscle cells and reducing insulin resistance .

Antioxidant Properties

The antioxidant activity of thiazolidinone derivatives has been evaluated using various assays such as DPPH radical scavenging tests. Compounds in this class often show significant capacity to neutralize free radicals, thereby protecting cells from oxidative stress .

Study 1: Anticancer Evaluation

A study focused on synthesizing and evaluating thiazolidinone derivatives found that certain modifications resulted in compounds with IC50 values significantly lower than traditional chemotherapeutics. For example, a derivative similar to the compound showed an IC50 value of 8 µM against HeLa cells, indicating strong anticancer potential .

Study 2: Antidiabetic Effects

Another investigation into structurally related thiazolidinones reported that these compounds could enhance insulin sensitivity in diabetic models. The study used animal models to demonstrate a reduction in blood glucose levels after administration of the thiazolidinone derivative .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Single-crystal analysis confirms the (5Z) configuration and dihedral angles between aromatic planes (e.g., 79.26° between thiazolidinone and 4-methoxybenzyl groups) .
  • NMR Spectroscopy :
    • ¹H NMR : The benzylidene proton (CH=C) appears as a singlet at δ 7.8–8.2 ppm.
    • ¹³C NMR : The thioxo group (C=S) resonates at δ 190–195 ppm .

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-311+G(d,p) simulations predict bond lengths (e.g., C8–S1: 1.623 Å) and intramolecular H-bonding (O–H⋯S, 2.2–2.5 Å), validated against experimental data .
  • Polarized Raman Spectroscopy : Detects π-π stacking interactions in solid-state aggregates .

What methodologies are recommended for evaluating its antimicrobial activity?

Q. Basic Research Focus

  • MIC Determination : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Typical MIC ranges: 8–64 µg/mL .
  • Controls : Compare with ciprofloxacin (positive) and DMSO vehicle (negative) .

Q. Advanced Research Focus

  • Time-Kill Assays : Track bactericidal kinetics at 2× MIC, showing >3-log reduction in CFU/mL within 12 hours .
  • Biofilm Disruption : Crystal violet staining quantifies biofilm biomass reduction (40–60% at sub-MIC concentrations) .

How do structural modifications influence bioactivity?

Q. Advanced Research Focus

  • Substituent Effects :
    • Methoxy Group (4-position) : Removal reduces antifungal activity (e.g., MIC increases from 16 to 128 µg/mL against C. albicans) .
    • Benzofuran Methyl Group : Replacement with halogens (e.g., Cl, Br) enhances antibacterial potency by 2–4× via hydrophobic interactions .
  • SAR Studies : QSAR models (e.g., CoMFA) correlate logP values (2.5–3.8) with Gram-negative activity (R² = 0.89) .

How can conflicting data on reaction yields or bioactivity be resolved?

Q. Advanced Research Focus

  • Meta-Analysis : Compare 12 synthetic protocols (2015–2024) to identify outliers. For example, yields >80% require inert atmospheres (N₂/Ar), while aerobic conditions drop yields to 50–60% .
  • Reproducibility Checks : Validate disputed MIC values (e.g., 32 vs. 64 µg/mL against P. aeruginosa) using standardized media (Mueller-Hinton II) and ATCC reference strains .

What computational tools predict interaction targets for this compound?

Q. Advanced Research Focus

  • Molecular Docking : Autodock Vina identifies binding to E. coli enoyl-ACP reductase (FabI) with ΔG = −9.2 kcal/mol, validated by IC₅₀ = 12 µM .
  • MD Simulations : GROMACS reveals stable hydrogen bonds (Lys163, Thr196) over 100 ns trajectories .

How can stability under physiological conditions be assessed?

Q. Advanced Research Focus

  • Forced Degradation Studies :
    • Oxidative Stress : 0.1% H₂O₂ at 40°C degrades 15% of the compound in 24 hours (HPLC-PDA monitoring) .
    • Photostability : UV-A exposure (320–400 nm) causes <5% degradation, indicating light resistance .
  • Plasma Stability : Incubation in human plasma (37°C, 6 hours) shows 85% remaining, suggesting moderate metabolic liability .

What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced Research Focus

  • HPLC-UV/HRMS :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
    • Detects impurities (e.g., E-isomer, unreacted aldehyde) at <0.1% .
  • ICP-MS : Quantifies heavy metal residues (e.g., Pd < 10 ppm) from catalytic steps .

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